molecular formula C19H32O2 B14152225 Methyl beta-eleostearate CAS No. 4238-03-3

Methyl beta-eleostearate

Cat. No.: B14152225
CAS No.: 4238-03-3
M. Wt: 292.5 g/mol
InChI Key: KOJYENXGDXRGDK-OBWVEWQSSA-N
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Description

Methyl beta-eleostearate is a methyl ester derivative of eleostearic acid, a conjugated triene fatty acid. It is commonly found in tung oil, which is derived from the seeds of the tung tree (Vernicia fordii). This compound is known for its unique chemical structure, which includes three conjugated double bonds, making it a subject of interest in various fields of research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-eleostearate can be synthesized through the esterification of eleostearic acid with methanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced from tung oil. The oil undergoes transesterification with methanol in the presence of a base catalyst, such as sodium methoxide. This process converts the triglycerides in tung oil into methyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl beta-eleostearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl beta-eleostearate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl beta-eleostearate is primarily related to its ability to undergo polymerization and cyclization reactions. The conjugated double bonds in its structure allow it to participate in Diels-Alder reactions, leading to the formation of cyclic compounds. These reactions are facilitated by the presence of specific catalysts and thermal conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl beta-eleostearate is unique due to its conjugated triene structure, which imparts distinct chemical reactivity compared to other fatty acid methyl esters. This structure allows it to undergo specific polymerization and cyclization reactions that are not possible with non-conjugated fatty acid esters .

Properties

CAS No.

4238-03-3

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl (9E,11E,13E)-octadeca-9,11,13-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10+

InChI Key

KOJYENXGDXRGDK-OBWVEWQSSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OC

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)OC

Origin of Product

United States

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